molecular formula C19H21N3O2 B12716480 Benzamide, 4-cyano-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)- CAS No. 122892-82-4

Benzamide, 4-cyano-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-

Cat. No.: B12716480
CAS No.: 122892-82-4
M. Wt: 323.4 g/mol
InChI Key: GSAFDYTWJWIXCA-UHFFFAOYSA-N
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Description

Benzamide, 4-cyano-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)- is a complex organic compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in various fields, including medicinal chemistry, industrial processes, and biological research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-cyano-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)- typically involves the reaction of 4-cyanobenzoyl chloride with 4-(2-(dimethylamino)ethoxy)benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-cyano-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dimethylaminoethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of benzamide oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, 4-cyano-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 4-cyano-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)- involves its interaction with specific molecular targets and pathways. The cyano group and the dimethylaminoethoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-N-(2-propynyl)benzamide
  • 4-Ethyl-N-(2-propynyl)benzamide
  • 4-(Dimethylamino)-N-(2-propynyl)benzamide

Uniqueness

Benzamide, 4-cyano-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)- is unique due to the presence of both the cyano and dimethylaminoethoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

122892-82-4

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

4-cyano-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]benzamide

InChI

InChI=1S/C19H21N3O2/c1-22(2)11-12-24-18-9-5-16(6-10-18)14-21-19(23)17-7-3-15(13-20)4-8-17/h3-10H,11-12,14H2,1-2H3,(H,21,23)

InChI Key

GSAFDYTWJWIXCA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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